molecular formula C25H30O3 B14515787 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-36-9

2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14515787
CAS No.: 62544-36-9
M. Wt: 378.5 g/mol
InChI Key: VNGXPFQUGKPXRD-UHFFFAOYSA-N
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Description

2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C24H30O3 It is known for its unique structure, which includes a cyclohexene ring substituted with phenyl groups and a butoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl groups may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethyl 3,4-diphenylcyclohex-2-ene-1-carboxylate: Similar structure but with a different position of the double bond.

    2-Butoxyethyl 3,4-diphenylcyclohexane-1-carboxylate: Lacks the double bond in the cyclohexane ring.

    2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-acetate: Contains an acetate group instead of a carboxylate group.

Uniqueness

2-Butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific structural features, including the position of the double bond and the presence of the butoxyethyl ester group

Properties

CAS No.

62544-36-9

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-butoxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C25H30O3/c1-2-3-16-27-17-18-28-25(26)22-14-15-23(20-10-6-4-7-11-20)24(19-22)21-12-8-5-9-13-21/h4-13,22H,2-3,14-19H2,1H3

InChI Key

VNGXPFQUGKPXRD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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